Methyl 4-((2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (hereafter referred to by its full IUPAC name) is a structurally complex small molecule featuring a tetrahydroquinoline core linked to a piperidine moiety via an oxoacetamido-methyl bridge. The tetrahydroquinoline scaffold is substituted with an isobutyryl group at the 1-position, while the piperidine ring is functionalized with a methyl carboxylate group.
Properties
IUPAC Name |
methyl 4-[[[2-[[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O5/c1-15(2)22(30)27-10-4-5-17-6-7-18(13-19(17)27)25-21(29)20(28)24-14-16-8-11-26(12-9-16)23(31)32-3/h6-7,13,15-16H,4-5,8-12,14H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZQUOFETCMNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Similarity
The compound’s structural complexity necessitates comparisons with analogues sharing key motifs:
- Tetrahydroquinoline derivatives: Compounds like 1-acetyl-7-amino-1,2,3,4-tetrahydroquinoline and 7-(2-oxoacetamido)-1-isobutyryl-tetrahydroquinoline share the tetrahydroquinoline core but lack the piperidine-carboxylate extension.
- Piperidine-containing molecules: Analogues such as methyl 4-(aminomethyl)piperidine-1-carboxylate retain the piperidine-carboxylate group but lack the tetrahydroquinoline moiety.
Molecular similarity metrics (e.g., Tanimoto and Dice indices) quantify structural overlap. For example:
| Compound Name | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target compound | 1.00 | 1.00 |
| 1-Isobutyryl-7-amino-tetrahydroquinoline | 0.65 | 0.72 |
| Methyl 4-(aminomethyl)piperidine-1-carboxylate | 0.48 | 0.55 |
Bioactivity and Functional Comparisons
While explicit bioactivity data for the target compound is unavailable, structurally related tetrahydroquinoline derivatives exhibit:
- Kinase inhibition: IC50 values in the nanomolar range for kinases like EGFR and VEGFR.
- Protease modulation : Antiparasitic activity against Plasmodium falciparum.
In contrast, piperidine-carboxylate analogues often serve as solubility-enhancing groups or pharmacokinetic modifiers rather than primary pharmacophores. This suggests the target compound’s bioactivity is likely driven by its tetrahydroquinoline core.
Physicochemical Properties
Key properties inferred from structural features:
| Property | Target Compound | 1-Isobutyryl-tetrahydroquinoline | Piperidine-carboxylate |
|---|---|---|---|
| Molecular weight (g/mol) | ~500 | ~300 | ~180 |
| LogP | ~2.5 | ~3.0 | ~0.5 |
| Solubility (mg/mL) | <0.1 | <0.1 | >10 |
The piperidine-carboxylate group likely improves aqueous solubility compared to unmodified tetrahydroquinolines, though the bulky isobutyryl group may counterbalance this effect.
Caveats in Structural Similarity Analysis
Despite computational similarity metrics, critical limitations exist:
Q & A
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